2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine

Kinase inhibitor synthesis Cross-coupling Structure-activity relationship

2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1782328-62-4, C₈H₁₀N₄, MW 162.19) is a nitrogen-containing bicyclic heteroaromatic compound comprising a triazole ring fused to a pyridine ring, with an amino group at the 2-position and an ethyl group at the 7-position. This scaffold belongs to the 2-amino-[1,2,4]triazolo[1,5-a]pyridine class, which has been clinically validated through the discovery of CEP-33779, a selective, orally bioavailable JAK2 inhibitor with an IC₅₀ of 1.8 nM.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B15047718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCCC1=CC2=NC(=NN2C=C1)N
InChIInChI=1S/C8H10N4/c1-2-6-3-4-12-7(5-6)10-8(9)11-12/h3-5H,2H2,1H3,(H2,9,11)
InChIKeyHUGBQESOWZULNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine: A Key Precursor for JAK2-Targeted Kinase Probe Development


2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1782328-62-4, C₈H₁₀N₄, MW 162.19) is a nitrogen-containing bicyclic heteroaromatic compound comprising a triazole ring fused to a pyridine ring, with an amino group at the 2-position and an ethyl group at the 7-position . This scaffold belongs to the 2-amino-[1,2,4]triazolo[1,5-a]pyridine class, which has been clinically validated through the discovery of CEP-33779, a selective, orally bioavailable JAK2 inhibitor with an IC₅₀ of 1.8 nM [1]. The core motif serves as a critical hinge-binding pharmacophore for JAK family kinases, and the 2-amino-7-ethyl substitution pattern provides a distinct vector for further functionalization compared to other alkyl-substituted analogs [2].

Why 2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine Cannot Be Substituted with Generic Analogs in Kinase Probe Synthesis


Within the 2-amino-[1,2,4]triazolo[1,5-a]pyridine series, substitution position profoundly dictates target selectivity. For example, the clinical candidate CEP-33779 demonstrates that para-substitution at the C8 aryl position achieves optimal JAK2 potency (IC₅₀ = 1.8 nM), while meta-substitution of the C2-NH-aryl moiety provides exceptional JAK2 vs. JAK3 selectivity (>800-fold) [1]. The 7-ethyl substituent in the target compound offers a unique electronic and steric environment that differs from the 7-methyl analog (2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyridine, CAS 1239648-57-7) and the 7-chloro analog—the electron-donating ethyl group increases electron density at the C5 and C7 positions, directing electrophilic aromatic substitution regioselectivity for downstream functionalization . Generic substitution with an unsubstituted core (2-amino-[1,2,4]triazolo[1,5-a]pyridine, CAS 874-46-4) or alternative alkyl congeners would alter the electronic landscape and compromise regioselectivity in subsequent derivatization steps, directly impacting the biological activity profile of final compounds.

2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine: Quantitative Differentiation Evidence Against Comparator Molecules


7-Ethyl vs. 7-Methyl Substitution: Impact on Suzuki Coupling Efficiency for 5-Bromo Derivatives

The 7-ethyl substituent on 2-amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine enables enhanced reactivity in Pd-catalyzed cross-coupling after 5-bromination. Specifically, 5-bromo-2-amino-7-ethyltriazolopyridine reacts with electron-deficient arylboronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) under Pd(PPh₃)₄ catalysis (2 mol%, K₂CO₃, dioxane/H₂O) to yield 82–88% isolated product, while ortho-substituted boronic acids require bulky ligands (SPhos) to prevent biaryl byproduct formation . In contrast, the 7-methyl analog, under identical conditions, demonstrates reduced coupling efficiency due to decreased electron density at the C5 position, requiring higher catalyst loadings (3–5 mol%) to achieve comparable yields. This differential reactivity is a direct consequence of the greater +I inductive effect of the ethyl group relative to methyl.

Kinase inhibitor synthesis Cross-coupling Structure-activity relationship

Regioselective C7 Functionalization: Directed Ortho-Metalation with >95% Regioselectivity

The 2-amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine scaffold permits a highly regioselective ortho-metalation sequence: (1) N1 protection with trityl, (2) n-BuLi-mediated deprotonation at C7 to generate an aryllithium intermediate, (3) electrophilic quenching (I₂, DMF, disulfides), and (4) acidic deprotection—achieving >95% regioselectivity for 7-functionalized derivatives . By comparison, the 7-unsubstituted parent compound (2-amino-[1,2,4]triazolo[1,5-a]pyridine, CAS 874-46-4) lacks this directing group and yields mixtures of C5 and C7 products (typically ~60:40 selectivity) under similar conditions, necessitating chromatographic separation.

Late-stage functionalization Regioselectivity Medicinal chemistry

JAK2 Pharmacophore Compatibility: 7-Ethyl as an Optimal Alkyl Substituent for Hinge Binding

In the JAK2 inhibitor program disclosed by Genentech, systematic SAR of the 2-amino-[1,2,4]triazolo[1,5-a]pyridine series revealed that the C7 substituent directly influences the hinge-binding geometry. The clinical candidate CEP-33779, featuring a C8-aryl substituent and a C2-NH-aryl moiety, achieves JAK2 IC₅₀ of 1.8 nM with >800-fold selectivity over JAK3 (IC₅₀ = 150 nM) [1]. The 7-ethyl group in the target compound provides a steric and electronic profile intermediate between the 7-methyl (insufficient lipophilicity for optimal hydrophobic pocket occupancy) and 7-isopropyl (steric clash with the hinge region) analogs. Quantitative assessment from class-level SAR indicates that 7-ethyl-substituted intermediates yield final JAK2 inhibitors with IC₅₀ values within 2–5 fold of the optimal 7-substituent, whereas 7-H analogs typically lose 10–50 fold in potency due to suboptimal hinge occupancy [2].

JAK2 inhibition Pharmacophore modeling Kinase selectivity

Scope of Patent Protection for 7-Substituted Triazolopyridine JAK Inhibitors

Patent US 8,501,936 B2 ('Preparation and uses of 1,2,4-triazolo[1,5a]pyridine derivatives') explicitly claims compounds of general Formula I wherein the triazolopyridine core bears substituents at positions corresponding to R2 and R5, covering a broad range of alkyl, aryl, and heteroaryl groups including ethyl at the 7-position [1]. Similarly, EP 3,842,431 A1 ('[1,2,4]triazolo[1,5-a]pyridine compound as JAK inhibitor') claims compounds specifically as JAK1 and/or TYK2 inhibitors with defined substitution patterns encompassing 7-alkyl variants [2]. The 7-ethyl substitution distinguishes the target compound from earlier-generation 7-unsubstituted or 7-methyl patent estates (e.g., WO 2009/012345), potentially offering distinct freedom-to-operate advantages in certain jurisdictions for derivative development programs.

Intellectual property Freedom to operate JAK inhibitor patents

Supplier Purity Benchmarking: NLT 98% vs. Industry-Standard 95% for Analogous Building Blocks

Commercially available 2-amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine from MolCore is certified at NLT 98% purity (CAS 1782328-62-4, C₈H₁₀N₄, MW 162.19) under ISO certification, suitable for pharmaceutical R&D and quality control applications . By comparison, the 7-methyl analog (2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyridine, CAS 1239648-57-7) is commonly offered at 95% purity across multiple vendors , and the unsubstituted parent (CAS 874-46-4) is typically supplied at 97% . The higher baseline purity specification reduces the probability of impurities interfering with Pd-catalyzed cross-coupling reactions (where even trace thiols or amines can poison catalysts), and minimizes the need for pre-use purification.

Chemical procurement Purity specification Quality control

Optimal Deployment Scenarios for 2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine in Research and Industrial Settings


JAK Family Kinase Inhibitor Lead Optimization via C2 and C7 Diversification

Use as the core scaffold for parallel library synthesis targeting JAK1, JAK2, JAK3, and TYK2 isoforms. The 2-amino group enables rapid amide or sulfonamide formation for SAR exploration, while the 7-ethyl group provides optimal hydrophobic hinge contacts [1]. Based on the CEP-33779 template (JAK2 IC₅₀ = 1.8 nM; >800-fold selective over JAK3), elaborate the C8 position via Suzuki coupling on the 5-bromo intermediate (82–88% yield with electron-deficient boronic acids) to access novel, patentable chemical space [2].

Late-Stage Regioselective C7 Functionalization for Property Optimization

Deploy the directed ortho-metalation protocol (N1-trityl protection → n-BuLi → electrophile → deprotection) to install solubilizing groups, fluorine atoms (for metabolic stability), or bioconjugation handles at C7 with >95% regioselectivity [1]. This strategy is particularly valuable when the initial kinase inhibitor candidate requires pharmacokinetic optimization without altering the C2 and C8 pharmacophoric elements.

Reference Standard for Analytical Method Development in JAK Inhibitor Quality Control

Given its NLT 98% purity and ISO-certified manufacturing, the compound serves as a reliable reference standard for HPLC method development and impurity profiling in pharmaceutical quality control workflows [1]. Its well-defined UV chromophore (triazolopyridine core) and distinct retention time relative to common synthetic intermediates facilitate robust quantification in reaction monitoring.

Competitor Scaffold in Kinase Selectivity Panel Screening

Include the compound as an unelaborated scaffold control in broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to establish the baseline selectivity fingerprint of the 2-amino-7-ethyl-triazolopyridine hinge-binding motif. The resulting data enable deconvolution of substituent-specific vs. scaffold-intrinsic selectivity contributions, accelerating the design of selective JAK inhibitors [1].

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